2-{[2-amino-5-cyano-6-(methylsulfanyl)-4-pyrimidinyl]sulfanyl}-N-(3-fluorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[2-amino-5-cyano-6-(methylsulfanyl)-4-pyrimidinyl]sulfanyl}-N-(3-fluorophenyl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with amino, cyano, and methylsulfanyl groups, as well as a fluorophenylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-amino-5-cyano-6-(methylsulfanyl)-4-pyrimidinyl]sulfanyl}-N-(3-fluorophenyl)acetamide typically involves multi-step organic reactions. One common method involves the initial formation of the pyrimidine core through the condensation of appropriate precursors, followed by the introduction of the amino, cyano, and methylsulfanyl groups. The final step involves the attachment of the fluorophenylacetamide moiety through nucleophilic substitution or coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes controlling parameters such as temperature, solvent choice, and reaction time. The use of catalysts and reagents that promote efficient and selective reactions is also crucial in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-{[2-amino-5-cyano-6-(methylsulfanyl)-4-pyrimidinyl]sulfanyl}-N-(3-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions to form derivatives with different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while reduction of the cyano group can produce primary amines.
Scientific Research Applications
2-{[2-amino-5-cyano-6-(methylsulfanyl)-4-pyrimidinyl]sulfanyl}-N-(3-fluorophenyl)acetamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological targets, making it a candidate for drug discovery and development.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{[2-amino-5-cyano-6-(methylsulfanyl)-4-pyrimidinyl]sulfanyl}-N-(3-fluorophenyl)acetamide involves its interaction with molecular targets in biological systems. The compound’s functional groups allow it to bind to specific enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-amino-5-cyano-6-methylsulfanylpyrimidin-4-yl)sulfanyl-N-(3-chlorophenyl)acetamide
- 2-(2-amino-5-cyano-6-methylsulfanylpyrimidin-4-yl)sulfanyl-N-(3-bromophenyl)acetamide
Uniqueness
The uniqueness of 2-{[2-amino-5-cyano-6-(methylsulfanyl)-4-pyrimidinyl]sulfanyl}-N-(3-fluorophenyl)acetamide lies in the presence of the fluorophenyl group, which can impart distinct electronic and steric properties compared to its chloro- and bromo-substituted analogs
Properties
CAS No. |
340808-55-1 |
---|---|
Molecular Formula |
C14H12FN5OS2 |
Molecular Weight |
349.4g/mol |
IUPAC Name |
2-(2-amino-5-cyano-6-methylsulfanylpyrimidin-4-yl)sulfanyl-N-(3-fluorophenyl)acetamide |
InChI |
InChI=1S/C14H12FN5OS2/c1-22-12-10(6-16)13(20-14(17)19-12)23-7-11(21)18-9-4-2-3-8(15)5-9/h2-5H,7H2,1H3,(H,18,21)(H2,17,19,20) |
InChI Key |
BRLGVXWTAMMWJC-UHFFFAOYSA-N |
SMILES |
CSC1=C(C(=NC(=N1)N)SCC(=O)NC2=CC(=CC=C2)F)C#N |
Canonical SMILES |
CSC1=C(C(=NC(=N1)N)SCC(=O)NC2=CC(=CC=C2)F)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.